1-(2-Fluorophenyl)-1,3-propanediol
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Overview
Description
1-(2-Fluorophenyl)-1,3-propanediol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1,3-propanediol typically involves the reaction of 2-fluorobenzaldehyde with a suitable diol under controlled conditions. One common method includes the reduction of 2-fluorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce 2-fluorobenzaldehyde to the desired diol. The reaction is typically conducted in a high-pressure reactor to ensure complete conversion and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) at room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1,3-propanediol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. This interaction can modulate various physiological processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl structure.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, used as a designer drug.
Uniqueness: 1-(2-Fluorophenyl)-1,3-propanediol is unique due to its specific diol structure, which imparts distinct chemical reactivity and biological activity compared to other fluorophenyl compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
91319-56-1 |
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Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-(2-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11FO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 |
InChI Key |
ABMQTSSUMOCJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)O)F |
Origin of Product |
United States |
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